Grepafloxacin hydrochloride

Overview

Description

Grepafloxacin hydrochloride is an oral broad-spectrum fluoroquinolone antibacterial agent used to treat bacterial infections . It has potent activity against community-acquired respiratory pathogens including Streptococcus pneumonia . It also has high tissue penetration and a promising pharmacodynamic profile .

Molecular Structure Analysis

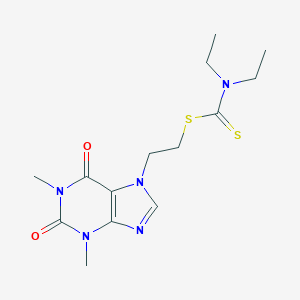

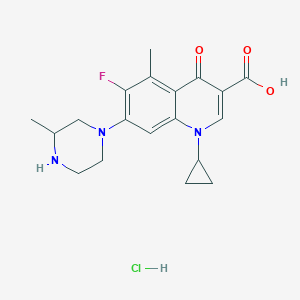

The molecular formula of Grepafloxacin hydrochloride is C19H23ClFN3O3 . The average mass is 395.856 Da and the monoisotopic mass is 395.141205 Da .Chemical Reactions Analysis

Grepafloxacin has been found to show a priming effect on neutrophil respiratory burst, which is triggered by either a chemotactic factor N-formyl-methionyl-leucyl-phenylalanine (fMLP) or leukotriene B4 (LTB4), but not by the phorbol ester phorbol 12-myristate 13-acetate (PMA) .Scientific Research Applications

Treatment of Respiratory Infections

Grepafloxacin hydrochloride has a clinical and microbiological profile that makes it perfect for treating respiratory infections acquired in the community . It is fast bactericidal, as evidenced by in vitro studies .

Broad Spectrum of Activity

Unlike other quinolones, Grepafloxacin has a broad spectrum of activity against all major respiratory pathogens, including strains of Legionella pneumophila that are resistant to penicillin, other beta-lactam antibiotics, Haemophilus influenzae, Moraxella catarrhalis, Chlamydia pneumoniae, and Mycoplasma pneumoniae .

Extended Half-Life

Grepafloxacin can be administered once daily due to its extended half-life (up to 15 h) and ability to generate high lung concentrations .

Effectiveness Against Atypical Bacteria

Grepafloxacin often combines the effectiveness of macrolides against atypical bacteria with the advantageous characteristics of beta-lactam antibiotics against gram-positive and gram-negative respiratory infections .

Treatment of Sexually Transmitted Diseases

Grepafloxacin was developed for treating lower respiratory tract infectious diseases and sexually transmitted diseases at 400 or 600 mg once daily for 10 days .

Resistance to NorA Efflux Mechanism

Grepafloxacin is not recognized by the NorA efflux mechanism in Staphylococcus aureus and, thus, some strains of Staphylococcus aureus that are resistant to other fluoroquinolones remain susceptible to grepafloxacin .

Potent In Vitro Activity

Grepafloxacin has potent in vitro activity against streptococci and staphylococci, respiratory Gram-negative pathogens, atypical respiratory pathogens and sexually transmitted disease pathogens .

Improvement Over Older Quinolones

Grepafloxacin provides important improvements over older quinolones and over other classes of antibiotics .

Safety And Hazards

Grepafloxacin hydrochloride should be handled with care to avoid dust formation and contact with skin and eyes. In case of accidental ingestion or inhalation, immediate medical attention is required . It was withdrawn from the US market in 1999 due to associations with QTc prolongation and adverse cardiovascular events .

properties

IUPAC Name |

1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3.ClH/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12;/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPMBYOIQGCVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046692 | |

| Record name | Grepafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Grepafloxacin hydrochloride | |

CAS RN |

161967-81-3 | |

| Record name | Grepafloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161967-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grepafloxacin Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161967813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grepafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GREPAFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4ER1Z8N9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B68692.png)

![Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)](/img/structure/B68696.png)

![1-[4-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B68698.png)

![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)